molecular formula C15H19N7O2 B6964085 1-[4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone

1-[4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone

Cat. No.: B6964085
M. Wt: 329.36 g/mol
InChI Key: UBGLINLPLAOGQQ-UHFFFAOYSA-N
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Description

1-[4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, a tetrazole moiety, and an ethylpyridine group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethyl carbonate under reflux conditions.

    Introduction of the Ethylpyridine Group: The ethylpyridine group can be introduced via a nucleophilic substitution reaction using 4-ethylpyridine and an appropriate leaving group.

    Formation of the Tetrazole Moiety: The tetrazole ring can be synthesized through a [2+3] cycloaddition reaction between an azide and a nitrile.

    Coupling Reactions: The final step involves coupling the piperazine derivative with the tetrazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of new materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-[4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(4-Methylpyridine-2-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone
  • 1-[4-(4-Propylpyridine-2-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone
  • 1-[4-(4-Butylpyridine-2-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone

Uniqueness

1-[4-(4-Ethylpyridine-2-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the ethyl group on the pyridine ring can influence its binding affinity and selectivity towards molecular targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-[4-(4-ethylpyridine-2-carbonyl)piperazin-1-yl]-2-(tetrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7O2/c1-2-12-3-4-16-13(9-12)15(24)21-7-5-20(6-8-21)14(23)10-22-11-17-18-19-22/h3-4,9,11H,2,5-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBGLINLPLAOGQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=C1)C(=O)N2CCN(CC2)C(=O)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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